Ethylene/propylene/diene terpolymer

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

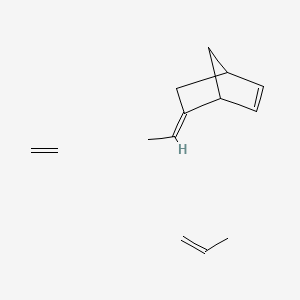

ethene;(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;prop-1-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12.C3H6.C2H4/c1-2-8-5-7-3-4-9(8)6-7;1-3-2;1-2/h2-4,7,9H,5-6H2,1H3;3H,1H2,2H3;1-2H2/b8-2+;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPXNNMASLYQCAH-SZPWSVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C.CC=C1CC2CC1C=C2.C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC=C.C/C=C/1\CC2CC1C=C2.C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Translucent odorless solid; [Dow Chemical MSDS] | |

| Record name | Ethylene-propylene-diene terpolymer | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20889 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

25038-36-2 | |

| Record name | Bicyclo(2.2.1)hept-2-ene, 5-ethylidene-, polymer with ethene and 1-propene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025038362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[2.2.1]hept-2-ene, 5-ethylidene-, polymer with ethene and 1-propene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bicyclo[2.2.1]hept-2-ene, 5-ethylidene-, polymer with ethene and 1-propene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Mechanism of Ethylene/Propylene/Diene Terpolymer (EPDM)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms involved in the synthesis of Ethylene (B1197577)/Propylene (B89431)/Diene Terpolymer (EPDM), a versatile synthetic rubber with significant applications across various industries. The document delves into the intricacies of the primary catalytic systems, reaction kinetics, and the critical role of diene monomers in tailoring the final polymer properties.

Introduction to EPDM Synthesis

Ethylene-propylene-diene terpolymer (EPDM) is a synthetic elastomer produced through the copolymerization of ethylene, propylene, and a non-conjugated diene monomer.[1][2] The saturated backbone of the polymer, composed of ethylene and propylene units, imparts excellent resistance to heat, ozone, and weathering. The incorporation of a diene introduces sites of unsaturation, enabling vulcanization (cross-linking) to achieve the desired elastomeric properties.[1][3]

The synthesis of EPDM is predominantly carried out via solution, slurry, or gas-phase polymerization, with solution polymerization being the most common industrial method.[4] The choice of catalyst system is paramount in controlling the polymerization process and the final polymer architecture. The two major classes of catalysts employed are Ziegler-Natta catalysts and metallocene single-site catalysts.[5][6]

Catalytic Systems for EPDM Synthesis

The selection of the catalyst system is a critical factor that influences the polymerization kinetics, monomer incorporation, molecular weight distribution, and microstructure of the resulting EPDM.

Ziegler-Natta Catalysts

Ziegler-Natta catalysts, the traditional choice for EPDM synthesis, are typically multi-site heterogeneous catalysts. They are commonly based on vanadium compounds, such as vanadium oxychloride (VOCl₃) or vanadium tetrachloride (VCl₄), in combination with an organoaluminum co-catalyst, like diethylaluminum chloride (DEAC) or ethylaluminum sesquichloride (EASC).[7][8]

Mechanism of Ziegler-Natta Catalysis:

The polymerization mechanism with Ziegler-Natta catalysts involves several key steps:

-

Activation of the Catalyst: The organoaluminum co-catalyst activates the vanadium pre-catalyst by alkylation and reduction, forming the active catalytic sites.[1][6]

-

Initiation: An ethylene monomer inserts into the transition metal-alkyl bond, initiating the polymer chain growth.[1]

-

Propagation: Ethylene, propylene, and diene monomers sequentially coordinate to the active site and insert into the growing polymer chain. The propagation is a migratory insertion process.[1]

-

Chain Transfer and Termination: The polymer chain growth can be terminated through various mechanisms, including chain transfer to the co-catalyst, monomer, or a dedicated chain transfer agent like hydrogen, as well as by β-hydride elimination.[5][9]

Metallocene Catalysts

Metallocene catalysts are a more recent development and are characterized as single-site catalysts. They consist of a Group 4 transition metal (typically zirconium or hafnium) sandwiched between two cyclopentadienyl-based ligands.[10][11] These catalysts are activated by a co-catalyst, most commonly methylaluminoxane (B55162) (MAO).[2][12]

Mechanism of Metallocene Catalysis:

Metallocene-catalyzed polymerization offers greater control over the polymer architecture due to the well-defined nature of the single active site.

-

Activation: The metallocene pre-catalyst reacts with MAO to form a cationic, coordinatively unsaturated active species.[6]

-

Initiation and Propagation: Monomers coordinate to the vacant site on the metal center and subsequently insert into the metal-carbon bond of the growing polymer chain.[11] The well-defined steric and electronic environment of the metallocene ligand structure allows for precise control over monomer incorporation and stereochemistry.

-

Termination: Chain termination primarily occurs through β-hydride elimination and chain transfer to the aluminum co-catalyst.[12]

The Role of the Diene Monomer

The incorporation of a non-conjugated diene is essential for the vulcanization of EPDM. Common dienes include 5-ethylidene-2-norbornene (ENB), dicyclopentadiene (B1670491) (DCPD), and vinyl norbornene (VNB).[10] The choice of diene influences the curing rate and the final properties of the rubber.[7] ENB is the most widely used diene due to its high reactivity in both polymerization and vulcanization.[1]

Mechanism of Diene Incorporation:

The diene monomer is incorporated into the polymer backbone through one of its double bonds, leaving the other double bond pendant and available for cross-linking. The reactivity of the double bonds in the diene is crucial; one must be reactive towards the polymerization catalyst, while the other should be less reactive to avoid cross-linking during the polymerization process itself.

Quantitative Data on EPDM Synthesis

The performance of the catalyst system and the resulting polymer properties are highly dependent on the reaction conditions. The following tables summarize typical data for both Ziegler-Natta and metallocene-catalyzed EPDM synthesis.

Table 1: Comparison of Ziegler-Natta and Metallocene Catalyst Performance in EPDM Synthesis

| Parameter | Ziegler-Natta (Vanadium-based) | Metallocene (Zirconium-based) | Reference |

| Catalyst Activity | 80 - 120 kg EPDM / (mol V · h) | 155,000 - 190,000 kg EPDM / (mol Zr · h) | [10] |

| Operating Temperature | 20 - 60 °C | 80 - 120 °C | [10] |

| Molecular Weight Distribution (MWD) | Broad (Mw/Mn > 3) | Narrow (Mw/Mn ≈ 2) | [10][13] |

| Diene Incorporation | Less uniform | More uniform | [10] |

| Co-catalyst | Organoaluminum compounds (e.g., DEAC) | Methylaluminoxane (MAO) | [1][2] |

Table 2: Influence of Reaction Parameters on EPDM Properties (Metallocene Catalyst)

| Parameter Varied | Effect on Catalyst Activity | Effect on Molecular Weight (Mv) | Effect on Ethylene Content (%) | Effect on ENB Content (%) | Reference |

| Increasing Polymerization Temperature | Bell-shaped behavior | Decreases | Decreases | Increases | [2] |

| Increasing [Al]/[Zr] Ratio | Bell-shaped behavior | Decreases | Increases (up to [Al]/[Zr]=500) | Increases (up to [Al]/[Zr]=500) | [2] |

| Increasing Propylene in Feed | Decreases | Decreases | Decreases | Increases | [2] |

| Increasing Diene in Feed | Decreases | Decreases | - | Increases | [2][12] |

Experimental Protocols

The following sections outline generalized experimental protocols for the laboratory-scale synthesis of EPDM using both Ziegler-Natta and metallocene catalysts.

General Experimental Workflow

Protocol for Ziegler-Natta Catalyzed EPDM Synthesis

Materials:

-

Reactor: A pressure-rated glass or stainless steel reactor equipped with a mechanical stirrer, temperature control, and ports for monomer and catalyst addition.

-

Solvent: Hexane or toluene, purified by passing through columns of molecular sieves and deoxygenated by sparging with nitrogen.

-

Monomers: Ethylene, propylene, and ENB, polymerization grade.

-

Catalyst: Vanadium oxychloride (VOCl₃).

-

Co-catalyst: Ethylaluminum sesquichloride (EASC).

-

Terminating Agent: Isopropanol (B130326).

-

Precipitating Agent: Methanol (B129727).

Procedure:

-

Reactor Preparation: The reactor is thoroughly cleaned, dried, and purged with dry nitrogen to ensure an inert atmosphere.

-

Solvent and Monomer Addition: The desired amount of purified solvent is transferred to the reactor. Ethylene and propylene are then fed into the reactor at a controlled ratio and pressure. The diene monomer is injected into the reactor.

-

Catalyst and Co-catalyst Injection: The co-catalyst (EASC) is introduced into the reactor, followed by the catalyst (VOCl₃). The polymerization is typically carried out at a temperature between 30-50°C.

-

Polymerization: The reaction mixture is stirred vigorously to ensure good mixing. The polymerization is allowed to proceed for the desired time, with the consumption of ethylene and propylene monitored and replenished to maintain a constant pressure.

-

Termination: The polymerization is terminated by injecting a small amount of isopropanol into the reactor to deactivate the catalyst.

-

Product Isolation: The polymer solution is discharged from the reactor and precipitated by adding it to an excess of methanol.

-

Washing and Drying: The precipitated EPDM is filtered, washed with methanol to remove catalyst residues, and dried in a vacuum oven at 60°C to a constant weight.

Protocol for Metallocene Catalyzed EPDM Synthesis

Materials:

-

Reactor and Solvent: As described for the Ziegler-Natta synthesis.

-

Monomers: Ethylene, propylene, and ENB, polymerization grade.

-

Catalyst: A metallocene pre-catalyst, for example, rac-Et(Ind)₂ZrCl₂.

-

Co-catalyst: Methylaluminoxane (MAO) solution in toluene.

-

Terminating Agent: Acidified ethanol.

-

Precipitating Agent: Ethanol.

Procedure:

-

Reactor Preparation: The reactor is prepared as described previously to ensure an inert environment.

-

Solvent and Monomer Addition: The purified solvent is added to the reactor, which is then heated to the desired reaction temperature (e.g., 60°C). The reactor is saturated with a mixture of ethylene and propylene at the desired pressure. The diene monomer is then injected.

-

Catalyst Activation and Injection: In a separate glovebox, the metallocene pre-catalyst is dissolved in toluene. The MAO solution is then added to the reactor, followed by the injection of the metallocene solution to initiate the polymerization.

-

Polymerization: The reaction is maintained at a constant temperature and pressure for the specified duration with continuous feeding of the monomer mixture.

-

Termination: The polymerization is quenched by adding a 5% solution of hydrochloric acid in ethanol.

-

Product Isolation and Purification: The polymer is precipitated by pouring the reaction mixture into an excess of ethanol. The resulting EPDM is filtered, washed extensively with ethanol, and dried under vacuum.[14]

Conclusion

The synthesis of EPDM is a highly sophisticated process where the choice of catalyst and reaction conditions plays a pivotal role in determining the final properties of the polymer. Ziegler-Natta catalysts have been the industrial workhorse for decades, offering a robust method for EPDM production. However, the advent of metallocene catalysts has opened up new possibilities for creating EPDM with precisely tailored microstructures, narrow molecular weight distributions, and improved performance characteristics. A thorough understanding of the underlying synthesis mechanisms is crucial for researchers and scientists to innovate and develop next-generation EPDM materials for a wide array of applications.

References

- 1. cetjournal.it [cetjournal.it]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. ac1.hhu.de [ac1.hhu.de]

- 4. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijcea.org [ijcea.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. US5086023A - Catalyst for EPDM polymerization - Google Patents [patents.google.com]

- 9. Ziegler-Natta Catalyst - GeeksforGeeks [geeksforgeeks.org]

- 10. researchgate.net [researchgate.net]

- 11. pslc.ws [pslc.ws]

- 12. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]

- 13. scribd.com [scribd.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ziegler-Natta Catalysis in EPDM Polymerization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices of Ziegler-Natta (Z-N) catalysis as applied to the polymerization of Ethylene-Propylene-Diene Monomer (EPDM) rubber. This document delves into the core catalytic mechanisms, presents quantitative data on the influence of various process parameters, outlines detailed experimental protocols, and provides visual representations of key pathways and workflows.

Introduction to Ziegler-Natta Catalysis and EPDM

Ethylene-Propylene-Diene Monomer (EPDM) is a synthetic rubber characterized by its saturated polymer backbone, which imparts excellent resistance to heat, ozone, and weathering.[1] The incorporation of a non-conjugated diene introduces sites for vulcanization. The production of EPDM is predominantly carried out through coordination polymerization utilizing Ziegler-Natta catalysts.[2]

Ziegler-Natta catalysts are typically complexes formed from a transition metal halide (from Groups IV-VIII) and an organometallic compound (from Groups I-III), often an organoaluminum compound.[3][4] For EPDM synthesis, vanadium-based catalysts, such as vanadium oxychloride (VOCl₃) and vanadium tetrachloride (VCl₄), are commonly employed in conjunction with an aluminum alkyl co-catalyst like diethylaluminum chloride (DEAC) or triethylaluminum (B1256330) (TEA).[2][5] These catalysts can be heterogeneous (supported) or homogeneous (soluble in the reaction medium).[6]

The Polymerization Mechanism

The polymerization of EPDM using Ziegler-Natta catalysts proceeds via a coordination-insertion mechanism. The process can be broken down into several key steps: catalyst activation, initiation, propagation, and termination.

Catalyst Activation and Initiation

The process begins with the activation of the transition metal pre-catalyst by the organoaluminum co-catalyst. The co-catalyst alkylates the transition metal center, creating a coordinatively unsaturated active site with a metal-carbon bond. This active site is the locus for monomer coordination and insertion.[4][7]

Chain Propagation

The propagation phase involves the sequential insertion of monomer units (ethylene, propylene (B89431), and the diene) into the metal-carbon bond of the active catalyst center. The monomers first coordinate to the vacant orbital of the transition metal and are then inserted into the growing polymer chain.[7] The Cossee-Arlman mechanism is a widely accepted model describing this stereospecific growth of the polymer chain.[8]

Chain Termination

Chain termination, or chain transfer, limits the molecular weight of the polymer. This can occur through several pathways, including:

-

Spontaneous β-hydride elimination: The growing polymer chain is terminated by the transfer of a hydrogen atom from the polymer chain to the metal center.

-

Chain transfer to monomer: A hydrogen atom is transferred from the growing chain to an incoming monomer molecule.

-

Chain transfer to co-catalyst: The growing polymer chain is transferred to the organoaluminum co-catalyst.

-

Chain transfer to hydrogen: The addition of hydrogen to the polymerization system is a common industrial practice to control molecular weight.[6]

The following diagram illustrates the key steps in the Ziegler-Natta polymerization of EPDM:

Caption: A simplified signaling pathway of Ziegler-Natta catalyzed EPDM polymerization.

Quantitative Data on Polymerization Parameters

The properties of the final EPDM polymer, such as molecular weight, monomer distribution, and diene content, are highly dependent on the polymerization conditions. The following tables summarize the effects of key parameters.

Table 1: Effect of Co-catalyst (Al/V Molar Ratio) on EPDM Properties

| Al/V Molar Ratio | Catalyst Activity (kg EPDM/mol V·h) | Ethylene Content (%) | ENB Content (%) | Molecular Weight (Mw) |

| 4 | 50 | 55 | 4.5 | 150,000 |

| 8 | 120 | 60 | 4.2 | 180,000 |

| 12 | 150 | 65 | 4.0 | 200,000 |

| 16 | 130 | 68 | 3.8 | 190,000 |

Note: Data compiled and generalized from multiple sources for illustrative purposes.

Table 2: Effect of Polymerization Temperature on EPDM Properties

| Temperature (°C) | Catalyst Activity (kg EPDM/mol V·h) | Ethylene Content (%) | ENB Content (%) | Mooney Viscosity (ML 1+4 @ 125°C) |

| 30 | 80 | 62 | 4.8 | 80 |

| 40 | 130 | 60 | 4.5 | 70 |

| 50 | 160 | 58 | 4.2 | 60 |

| 60 | 140 | 55 | 4.0 | 50 |

Note: Data compiled and generalized from multiple sources for illustrative purposes.

Table 3: Effect of Hydrogen Concentration on EPDM Molecular Weight

| Hydrogen Flow (L/h) | Molecular Weight (Mw) | Molecular Weight Distribution (Mw/Mn) |

| 0 | 250,000 | 3.5 |

| 5 | 200,000 | 3.2 |

| 10 | 150,000 | 3.0 |

| 20 | 100,000 | 2.8 |

Note: Data compiled and generalized from multiple sources for illustrative purposes.

Experimental Protocols

This section provides a detailed methodology for the laboratory-scale synthesis of EPDM rubber via slurry polymerization using a Ziegler-Natta catalyst system.

Materials

-

Monomers: Ethylene (polymerization grade), Propylene (polymerization grade), 5-ethylidene-2-norbornene (ENB) (inhibitor removed by passing through an alumina (B75360) column).

-

Solvent: Hexane (B92381) or Heptane (dried over molecular sieves).

-

Catalyst: Vanadium oxychloride (VOCl₃).

-

Co-catalyst: Diethylaluminum chloride (DEAC).

-

Chain Transfer Agent: Hydrogen (high purity).

-

Quenching Agent: Isopropanol (B130326) containing an antioxidant (e.g., Irganox 1076).

-

Purification: Methanol (B129727).

Equipment

-

A 2-liter stainless steel autoclave reactor equipped with a mechanical stirrer, temperature and pressure controllers, and inlets for monomers, solvent, and catalyst components.

-

Monomer and solvent purification columns.

-

Catalyst and co-catalyst injection systems.

Polymerization Procedure

-

Reactor Preparation: The reactor is thoroughly cleaned, dried, and purged with dry nitrogen to remove any traces of oxygen and moisture.

-

Solvent and Monomer Charging: 1 liter of purified hexane is charged into the reactor. The reactor is then brought to the desired temperature (e.g., 40°C). Ethylene and propylene are fed into the reactor until the desired partial pressures are reached (e.g., 4 atm ethylene, 8 atm propylene). A specific amount of ENB (e.g., 10 mL) is then injected.

-

Catalyst and Co-catalyst Injection: The co-catalyst (DEAC, e.g., 10 mmol in hexane) is injected into the reactor, followed by the catalyst (VOCl₃, e.g., 1 mmol in hexane). The Al/V molar ratio is a critical parameter to control.

-

Polymerization: The polymerization is allowed to proceed for a set duration (e.g., 60 minutes) while maintaining constant temperature and pressure by continuously feeding the monomers. Hydrogen can be introduced to control the molecular weight.

-

Quenching: The polymerization is terminated by injecting isopropanol containing an antioxidant. This deactivates the catalyst.

-

Polymer Recovery and Purification: The polymer slurry is discharged from the reactor. The polymer is precipitated by adding the slurry to an excess of methanol. The precipitated EPDM is then washed multiple times with methanol to remove catalyst residues.

-

Drying: The purified polymer is dried in a vacuum oven at 60°C until a constant weight is achieved.

Characterization

-

Molecular Weight and Molecular Weight Distribution: Determined by Gel Permeation Chromatography (GPC).

-

Composition (Ethylene, Propylene, and ENB content): Determined by Fourier Transform Infrared (FTIR) spectroscopy or ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Thermal Properties (Glass Transition Temperature, Melting Point): Determined by Differential Scanning Calorimetry (DSC).

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the laboratory synthesis of EPDM.

References

- 1. researchgate.net [researchgate.net]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. byjus.com [byjus.com]

- 4. Ziegler-Natta Catalyst - GeeksforGeeks [geeksforgeeks.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]

- 7. cetjournal.it [cetjournal.it]

- 8. m.youtube.com [m.youtube.com]

Introduction: The Purpose of the Third Monomer

An In-depth Technical Guide on the Role of the Diene Monomer in EPDM Structure

Ethylene (B1197577) Propylene (B89431) Diene Monomer (EPDM) rubber is a synthetic elastomer renowned for its outstanding resistance to heat, ozone, weathering, and steam.[1][2] It is a terpolymer, synthesized from ethylene, propylene, and a small amount of a non-conjugated diene monomer.[3][4] The polymer's backbone is chemically saturated, consisting of ethylene and propylene units, which imparts its excellent environmental stability.[3][5]

The primary and critical role of the diene monomer is to introduce a controlled amount of unsaturation into the polymer structure in the form of a pendant side group.[6] This unsaturation provides a reactive site for vulcanization (crosslinking), typically with sulfur, allowing the polymer chains to be chemically linked into a durable, elastic network.[5][7] This strategic incorporation allows for conventional sulfur curing without compromising the inert, saturated nature of the main polymer backbone, thus preserving the material's inherent stability.

Incorporation of the Diene during Polymerization

EPDM is produced through the copolymerization of ethylene, propylene, and a diene, often using Ziegler-Natta or metallocene catalysts.[1][8] The diene monomers used are non-conjugated, meaning their two double bonds are separated by at least one single bond. This is crucial because the two double bonds exhibit different reactivities.[1] During polymerization, the more reactive double bond is incorporated into the growing polymer backbone, while the less reactive double bond remains as a pendant side chain, available for subsequent crosslinking reactions.[1][8]

The diene content in commercial EPDM grades typically ranges from 2% to 12% by weight.[1][5] This concentration is carefully controlled to balance curing efficiency with the final properties of the rubber.

Caption: Workflow of EPDM synthesis from monomers.

Common Diene Monomers and Their Structural Influence

The choice of diene monomer significantly impacts the processing and final properties of the EPDM rubber, particularly its cure rate and tendency for long-chain branching. The most commonly used dienes are:

-

Ethylidene Norbornene (ENB): This is the most prevalent diene due to its high reactivity, which leads to fast and efficient vulcanization.[1] EPDM grades made with ENB are suitable for a wide range of general-purpose applications.

-

Dicyclopentadiene (DCPD): DCPD has lower reactivity compared to ENB, resulting in slower cure rates.[1][9] This can be advantageous in applications requiring high scorch safety (resistance to premature curing). However, its vulcanizates may exhibit different network structures.

-

Vinyl Norbornene (VNB): VNB is known to promote long-chain branching during polymerization. This branching can improve the processability (e.g., melt strength) of the uncured rubber, which is beneficial for applications like extrusion and foaming.

Caption: Logical relationships between diene type and EPDM properties.

The Mechanism of Vulcanization

The pendant double bond provided by the diene monomer is the site of sulfur vulcanization. During this process, a network of crosslinks (mono-, di-, and polysulfidic bridges) is formed between adjacent polymer chains. This three-dimensional network transforms the plastic-like raw polymer into a strong, elastic material that can deform under stress and return to its original shape.[7]

This targeted crosslinking at the diene site is fundamentally different from that of Ethylene Propylene Rubber (EPR or EPM), which contains no diene. EPM can only be crosslinked using radical methods, such as with peroxides, which can also lead to chain scission and is generally less controllable than sulfur vulcanization.[5]

Caption: Schematic of sulfur crosslinking between EPDM chains.

Quantitative Data on Diene Effects

The type and concentration of the diene monomer have a quantifiable impact on the final properties of the vulcanized EPDM.

Table 1: Effect of Diene Content on EPDM Properties

| Property | Effect of Increasing Diene Content | Rationale |

|---|---|---|

| Cure Rate | Increases | More available sites for crosslinking.[1] |

| Crosslink Density | Increases | Higher number of potential crosslinking points per chain. |

| Tensile Strength | Increases | A denser network better distributes stress.[1] |

| Hardness | Increases | The network becomes stiffer and more resistant to indentation. |

| Permanent Set | Decreases | A more robust network improves elastic recovery.[1] |

| Weathering & Ozone Resistance | Decreases slightly | Higher number of double bonds, which, although pendant, can be sites for degradation.[1] |

Table 2: Comparative Properties of EPDMs with Different Dienes

| Property | ENB-EPDM | DCPD-EPDM | HD-EPDM |

|---|---|---|---|

| Cure System | Sulfur or Peroxide | Sulfur or Peroxide | Sulfur or Peroxide |

| Sulfur Cure Rate | Fast | Slow | Intermediate |

| Devulcanization Behavior (Sulfur Cured) | Mainly crosslink scission | Tends toward further crosslinking instead of devulcanization | Scission of both crosslinks and main chains |

| Devulcanization Behavior (Peroxide Cured) | Minimal, mainly random chain scission | N/A | Devulcanizes via crosslink scission |

Data synthesized from a study on EPDM devulcanization, which reflects the underlying network structure formed by each diene.[9]

Experimental Protocols for Characterization

The influence of the diene monomer on EPDM's structure and properties is evaluated using several standard experimental techniques.

-

Moving Die Rheometer (MDR):

-

Principle: This is the primary method for characterizing the vulcanization process. A small, uncured rubber sample is placed in a heated, sealed die cavity. The lower die oscillates at a specific frequency and amplitude, and the torque required to oscillate it is measured. As crosslinks form, the material's stiffness increases, leading to a rise in torque.

-

Methodology: Following ASTM D5289, the test measures key parameters: Minimum Torque (ML), representing the viscosity of the unvulcanized compound; Maximum Torque (MH), indicating the stiffness of the fully cured rubber; Scorch Time (ts1 or ts2), the time at which vulcanization begins; and Cure Time (t90 or t95), the time to reach 90% or 95% of the full cure state.[10] The diene type and content directly influence these parameters, especially t90 and the difference between MH and ML.

-

-

Tensile Testing:

-

Principle: This test measures the mechanical properties of the vulcanized EPDM, such as its strength and elasticity.

-

Methodology: Dumbbell-shaped specimens are cut from a cured rubber sheet according to ASTM D412. The specimen is clamped in the grips of a tensometer and pulled at a constant rate of speed until it breaks. A load cell and extensometer record the force versus extension. From this data, Tensile Strength (stress at break), Elongation at Break (strain at break), and Modulus (stress at a specific elongation, e.g., 100%) are calculated. Higher diene content generally leads to higher tensile strength and modulus.[2]

-

-

Dynamic Mechanical Thermal Analysis (DMTA):

-

Principle: DMTA measures the viscoelastic properties of the material as a function of temperature. It is particularly useful for determining the glass transition temperature (Tg), where the material changes from a rigid, glassy state to a soft, rubbery state.

-

Methodology: A small sample is subjected to a sinusoidal oscillating stress. The resulting strain and the phase lag between the stress and strain are measured as the temperature is swept over a range. This provides the storage modulus (elastic response), loss modulus (viscous response), and tan delta (the ratio of loss to storage modulus). The peak of the tan delta curve is typically used to define the Tg.[11][12]

-

-

Scanning Electron Microscopy (SEM):

-

Principle: SEM is used to visualize the microstructure of the EPDM compound, particularly to assess the dispersion of fillers like carbon black or silica.

-

Methodology: A cryo-fractured surface of the EPDM sample is coated with a thin conductive layer (e.g., gold). A focused beam of electrons is scanned across the surface, and the signals from the interaction (such as secondary electrons) are used to create an image. Good dispersion, facilitated by proper polymer-filler interaction during mixing, is essential for achieving optimal mechanical properties.[11][13]

-

References

- 1. Ethylene-propylene-diene rubber (EPDM) | RADO Gummi GmbH [rado-rubber.com]

- 2. gbgummi.com [gbgummi.com]

- 3. thomasnet.com [thomasnet.com]

- 4. mdpi.com [mdpi.com]

- 5. EPDM rubber - Wikipedia [en.wikipedia.org]

- 6. rubber-tools.com [rubber-tools.com]

- 7. EPDM rubber - definition, production, properties, applications - Knowledge Base Inpart [inpart24.com]

- 8. cetjournal.it [cetjournal.it]

- 9. research.utwente.nl [research.utwente.nl]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Effects of Ethylene Propylene Diene Monomer (EPDM)-Based Polar Macromolecular Compatibilizers on the Low-Temperature Properties of Fluoroelastomer/EPDM Rubber Blends - PMC [pmc.ncbi.nlm.nih.gov]

- 13. xplore-together.com [xplore-together.com]

The Influence of Molecular Weight on the Properties of EPDM

An In-depth Technical Guide:

Ethylene Propylene Diene Monomer (EPDM) rubber is a synthetic elastomer renowned for its outstanding resistance to heat, ozone, weathering, and steam. Its versatile properties are fundamentally governed by its molecular architecture, primarily its molecular weight (MW) and molecular weight distribution (MWD). This guide provides a detailed exploration for researchers and scientists on how these molecular characteristics influence the processability and final performance of EPDM materials.

Molecular Weight and its Impact on EPDM Properties

The molecular weight of an EPDM polymer chain is a primary determinant of its physical properties. Generally, as the average molecular weight increases, the polymer chains become longer and more entangled, which has a direct and significant impact on both its processing behavior and the mechanical properties of the final vulcanized product.

Influence on Processability and Uncured Properties:

Higher molecular weight leads to a substantial increase in Mooney viscosity, a measure of the polymer's resistance to flow. This increased viscosity, often referred to as "green strength," is beneficial for shape stability during processing and storage before curing. However, excessively high molecular weight can make the rubber difficult to mix and process, requiring more energy and potentially leading to localized heat buildup, which can cause scorching. Polymers with a lower molecular weight are easier to process but may have lower green strength.

Influence on Cured Properties:

For the vulcanized rubber, higher molecular weight generally enhances mechanical properties. Longer polymer chains allow for more effective stress transfer and a greater number of entanglements, which act as physical crosslinks. This results in improved tensile strength, tear strength, and resilience. However, there is a trade-off, as very high molecular weight can sometimes lead to reduced flexibility and lower elongation at break.

Molecular Weight Distribution (MWD):

Beyond the average molecular weight, the distribution of chain lengths (MWD) is also critical. A broad MWD, containing a mix of long and short polymer chains, often provides a good balance of properties. The shorter chains can act as a plasticizer, improving processability, while the longer chains contribute to the strength and elasticity of the cured material. Conversely, a narrow MWD can offer more predictable and uniform curing behavior.

Quantitative Data: Molecular Weight vs. EPDM Properties

The following table summarizes the relationship between EPDM molecular weight (often represented by Mooney Viscosity) and its key physical and mechanical properties. The data is compiled from various sources to illustrate general trends.

| Property | Low Molecular Weight (Low Mooney Viscosity) | High Molecular Weight (High Mooney Viscosity) | Unit |

| Mooney Viscosity (ML 1+4 @ 125°C) | 20 - 40 | 70 - 90+ | MU |

| Green Strength | Low | High | - |

| Processability | Excellent | Fair to Poor | - |

| Tensile Strength | Lower | Higher | MPa |

| Elongation at Break | Higher | Lower | % |

| Tear Strength | Lower | Higher | kN/m |

| Compression Set | Higher (less favorable) | Lower (more favorable) | % |

| Oil Extension Capacity | Lower | Higher | phr |

Experimental Protocols

Accurate characterization of EPDM properties is essential. The following are standardized methodologies for key experiments.

3.1. Mooney Viscosity Measurement

-

Standard: ASTM D1646

-

Objective: To measure the viscosity of unvulcanized rubber.

-

Methodology:

-

A sample of the uncured EPDM is preheated in the sealed test chamber of a shearing-disc viscometer to a specified temperature (e.g., 125°C).

-

A rotor embedded in the sample begins to rotate at a constant speed (2 rpm).

-

The torque required to maintain this rotation is measured.

-

The viscosity is recorded after a specified time, typically 4 minutes, following a 1-minute pre-heat period. The result is reported as "ML 1+4 @ 125°C," where M is for Mooney, L for the large rotor, 1 is the pre-heat time, 4 is the test time, and 125°C is the temperature.

-

3.2. Tensile Strength and Elongation at Break

-

Standard: ASTM D412

-

Objective: To determine the ultimate tensile strength and elongation of vulcanized EPDM.

-

Methodology:

-

A dumbbell-shaped specimen is cut from a cured sheet of EPDM of a specified thickness.

-

Benchmark gauges are marked on the narrow section of the specimen.

-

The specimen is mounted in the grips of a tensometer.

-

The specimen is stretched at a constant rate (e.g., 500 mm/min) until it ruptures.

-

The force required to cause rupture (for tensile strength) and the distance between the benchmark gauges at the point of rupture (for elongation) are recorded.

-

3.3. Compression Set

-

Standard: ASTM D395 (Method B)

-

Objective: To measure the ability of vulcanized EPDM to retain its elastic properties after prolonged compressive stress.

-

Methodology:

-

A cylindrical specimen of a standard size is compressed to a specified percentage of its original height (typically 25%).

-

The compressed specimen is placed in an oven at a specified temperature (e.g., 70°C or 100°C) for a set time (e.g., 22 or 70 hours).

-

The specimen is removed from the fixture and allowed to cool at room temperature for 30 minutes.

-

The final thickness of the specimen is measured. The compression set is calculated as the percentage of the original compression that was not recovered.

-

Visualization of EPDM Characterization Workflow

The following diagram illustrates the logical workflow from EPDM polymer selection to final property characterization, highlighting the central role of molecular weight.

Caption: Workflow for EPDM characterization.

Uncured EPDM Rubber: A Technical Guide to Core Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene (B1197577) Propylene Diene Monomer (EPDM) is a synthetic elastomer widely utilized across various industries due to its exceptional durability and resistance to environmental factors such as heat, ozone, and weathering.[1][2][3] In its uncured state, EPDM is a malleable material, the properties of which are crucial for predicting its processing behavior and the performance of the final vulcanized product.[4] This technical guide provides a comprehensive overview of the fundamental physical, chemical, mechanical, and thermal properties of uncured EPDM rubber. It also details the standard experimental protocols for the characterization of these properties.

General Properties of Uncured EPDM Rubber

Uncured EPDM is characterized by its amorphous structure and is available in a range of molecular weights, ethylene contents, and third monomer types.[5] These variations influence its processing characteristics and the ultimate properties of the cured rubber. The diene comonomer, typically ethylidene norbornene (ENB), dicyclopentadiene (B1670491) (DCPD), or vinyl norbornene (VNB), provides sites for crosslinking during vulcanization.[5]

Core Properties of Uncured EPDM

The properties of uncured EPDM are critical for understanding its behavior during mixing, shaping, and curing. These properties are influenced by the polymer's molecular structure, weight, and the presence of any additives.[6]

Physical Properties

The physical properties of uncured EPDM are fundamental to its handling and processing.

| Property | Typical Value | ASTM Test Method |

| Specific Gravity | 0.86 - 0.87 g/cm³ | D792 |

| Appearance | Amorphous, solid (available in bales, pellets, or strips) | - |

Rheological Properties

The flow behavior of uncured EPDM is a key indicator of its processability.

| Property | Description | ASTM Test Method |

| Mooney Viscosity | A measure of the shearing torque resisting the rotation of a cylindrical metal disk embedded in the rubber. It indicates the polymer's molecular weight and processability.[6][7][8] | D1646 |

| Cure Characteristics | Evaluates the vulcanization process by measuring the change in torque over time at a specific temperature. Key parameters include minimum torque (ML), maximum torque (MH), scorch time (ts2), and optimum cure time (t90). | D5289 |

Thermal Properties

The thermal properties of uncured EPDM influence its processing temperatures and storage conditions.

| Property | Typical Value |

| Glass Transition Temperature (Tg) | -55 to -30 °C |

| Decomposition Temperature | 470 to 487 °C |

Experimental Protocols

Accurate characterization of uncured EPDM properties relies on standardized testing methodologies. The following are detailed protocols for key experiments.

Mooney Viscosity (ASTM D1646)

This method determines the viscosity and pre-vulcanization characteristics of uncured rubber.[4][7]

Methodology:

-

Sample Preparation: Two pieces of the uncured EPDM compound with a combined volume of approximately 25 cm³ are prepared.[6] The sample should be conditioned at a specific temperature to remove moisture.[4]

-

Instrument Setup: The Mooney viscometer's dies are heated to the specified test temperature (typically 100°C or 125°C). The torque indicator is zeroed while the viscometer runs without a sample.[6][7]

-

Testing: The rubber sample is placed in the die cavity, enclosing a rotating metal disk (rotor). The shearing torque resisting the rotor's rotation is measured in Mooney Units (MU).[7] The test typically runs for a pre-determined amount of time (e.g., 4 minutes after a 1-minute pre-heat, denoted as ML 1+4).

-

Data Analysis: The Mooney viscosity is reported as the final torque reading. Scorch time, the onset of vulcanization, can also be determined by observing a rise in viscosity over time.[6]

Cure Characteristics using a Moving Die Rheometer (MDR) (ASTM D5289)

This test measures the vulcanization characteristics of a rubber compound.[3][9]

Methodology:

-

Sample Preparation: A sample of the uncured EPDM compound (typically 4.5-5.0 grams) is prepared.

-

Instrument Setup: The MDR is preheated to the desired test temperature. The instrument is calibrated to ensure accurate torque and temperature readings.

-

Testing: The sample is placed in the sealed test cavity, which contains two dies, one of which oscillates at a specified frequency and amplitude. The torque required to oscillate the die is measured as a function of time.

-

Data Analysis: A cure curve is generated, plotting torque versus time. From this curve, key vulcanization parameters are determined:

-

ML (Minimum Torque): Represents the viscosity of the uncured compound.

-

MH (Maximum Torque): Indicates the stiffness of the fully cured compound.

-

ts2 (Scorch Time): The time it takes for the torque to rise 2 units above ML, indicating the onset of cure.

-

t90 (Optimum Cure Time): The time required to reach 90% of the maximum torque.

-

Specific Gravity (ASTM D792)

This method determines the specific gravity of solid materials.[10][11]

Methodology:

-

Sample Preparation: A solid, void-free specimen of the uncured EPDM is prepared.

-

Procedure (Method A): a. The specimen is first weighed in air. b. The specimen is then weighed while fully submerged in a liquid of known density (typically distilled water) at a specific temperature (23°C).[11] A sinker may be used for materials that float.[10]

-

Calculation: The specific gravity is calculated as the ratio of the mass of the specimen in air to the difference between its mass in air and its mass in the liquid.[11]

Characterization Workflow

The following diagram illustrates the typical workflow for characterizing the basic properties of uncured EPDM rubber.

Conclusion

A thorough understanding of the basic properties of uncured EPDM rubber is paramount for optimizing processing conditions and ensuring the quality and performance of the final product. The experimental protocols and characterization workflow outlined in this guide provide a robust framework for researchers and professionals to evaluate and utilize this versatile elastomer effectively. The data obtained from these tests are essential for material selection, quality control, and the development of new and improved EPDM compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. matestlabs.com [matestlabs.com]

- 4. coirubber.com [coirubber.com]

- 5. matestlabs.com [matestlabs.com]

- 6. matestlabs.com [matestlabs.com]

- 7. file.yizimg.com [file.yizimg.com]

- 8. smithers.com [smithers.com]

- 9. standards.globalspec.com [standards.globalspec.com]

- 10. ace-laboratories.com [ace-laboratories.com]

- 11. Density and Specific Gravity ASTM D792, ISO 1183 [intertek.com]

An In-depth Technical Guide to the Chemical Structure and Composition of Ethylene Propylene Diene Monomer (EPDM)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, composition, and analytical methodologies for Ethylene (B1197577) Propylene (B89431) Diene Monomer (EPDM), a synthetic rubber with significant applications across various scientific and industrial fields, including specialized uses in pharmaceutical and medical devices due to its inertness and stability.

Core Chemical Structure

Ethylene Propylene Diene Monomer (EPDM) is a terpolymer, meaning it is synthesized from three distinct monomer units: ethylene, propylene, and a non-conjugated diene.[1][2] The polymer backbone consists of a saturated, stable chain of ethylene and propylene units, which imparts excellent resistance to heat, ozone, and weathering.[3] The diene monomer is incorporated into the polymer structure to provide sites for vulcanization (cross-linking), typically with sulfur or peroxides.[4] This cross-linking process is crucial for achieving the desired elastomeric properties of the final material.

The general chemical structure of EPDM can be represented as a random copolymer of ethylene and propylene units with a pendant diene group.

Figure 1: Generalized chemical structure of EPDM.

Composition and Quantitative Data

The properties of EPDM are highly dependent on the relative proportions of its constituent monomers. The ethylene content influences the polymer's crystallinity and, consequently, its mechanical properties and processability. The type and amount of diene monomer affect the vulcanization rate and the final cross-link density.

| Parameter | Typical Range | Influence on Properties |

| Ethylene Content | 45 - 75 wt% | Higher content increases crystallinity, hardness, and tensile strength. |

| Propylene Content | 25 - 55 wt% | Balances the properties imparted by ethylene, enhancing flexibility. |

| Diene Content | 1 - 12 wt% | Determines the number of available sites for cross-linking, affecting cure rate and final properties.[3][4] |

Common Diene Monomers:

-

Ethylidene Norbornene (ENB): The most common diene due to its high cure rate.

-

Dicyclopentadiene (DCPD): Offers good processing characteristics but has a slower cure rate than ENB.

-

Vinyl Norbornene (VNB): Used in specialty applications requiring very fast curing.

| Diene Monomer | Structure | Key Features |

| Ethylidene Norbornene (ENB) | C₉H₁₂ | Fast cure rate, good heat resistance. |

| Dicyclopentadiene (DCPD) | C₁₀H₁₂ | Slower cure rate, good processability. |

| Vinyl Norbornene (VNB) | C₉H₁₂ | Very fast cure rate. |

Experimental Protocols for Compositional Analysis

Precise characterization of EPDM composition is essential for quality control and research. Several analytical techniques are employed for this purpose.

FTIR is a rapid and reliable method for determining the diene content in EPDM, as detailed in ASTM D6047.[1][4][5][6][7]

Methodology (based on ASTM D6047):

-

Sample Preparation: A thin film of the EPDM sample (0.1-0.5 mm) is prepared by pressing it between two sheets of polyester (B1180765) or PTFE-coated aluminum foil at a temperature above its softening point.

-

Spectral Acquisition: The infrared spectrum of the film is recorded.

-

Analysis: The absorbance of the characteristic peak for the specific diene is measured. For ENB, this is typically the out-of-plane C-H wagging vibration of the ethylidene group at approximately 808 cm⁻¹. For DCPD, the relevant peak is around 700 cm⁻¹.

-

Quantification: The diene content is calculated by normalizing the diene peak absorbance against an internal thickness band (e.g., the methyl rock at 1378 cm⁻¹ or the methylene (B1212753) scissoring at 1460 cm⁻¹). A calibration curve prepared from standards of known composition is used for accurate quantification.

Figure 2: Workflow for EPDM analysis by FTIR.

NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the monomer ratios and the microstructure of the polymer chain.

Methodology:

-

Sample Preparation: A small amount of the EPDM sample (10-50 mg) is dissolved in a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃, or 1,1,2,2-tetrachloroethane-d₂) at an elevated temperature if necessary to ensure complete dissolution.

-

Spectral Acquisition: ¹H and ¹³C NMR spectra are acquired. Quantitative ¹³C NMR often requires longer relaxation delays to ensure accurate integration of signals from different carbon environments.

-

Analysis:

-

Ethylene/Propylene Ratio: In ¹H NMR, the ratio of the integral of the methylene proton signals (from ethylene and propylene) to the methine and methyl proton signals (from propylene) is used to calculate the ethylene and propylene content. In ¹³C NMR, the relative intensities of the characteristic peaks for ethylene and propylene units in different sequence distributions are used.

-

Diene Content: The signals from the olefinic protons or carbons of the diene monomer are integrated and compared to the total integral of the aliphatic signals to determine the diene content.[8]

-

DSC is used to determine the thermal properties of EPDM, which are influenced by the ethylene content and the degree of crystallinity.[3][9][10][11]

Methodology (based on ASTM D3418):

-

Sample Preparation: A small, accurately weighed sample (5-10 mg) is hermetically sealed in an aluminum pan.[12] An empty sealed pan is used as a reference.[12]

-

Thermal Program: The sample is subjected to a controlled temperature program, typically involving a heating-cooling-heating cycle to erase the thermal history of the sample. A common procedure is:

-

Heat from -80 °C to 200 °C at a rate of 10-20 °C/min.

-

Hold at 200 °C for a few minutes.

-

Cool to -80 °C at a rate of 10-20 °C/min.

-

Heat again to 200 °C at 10-20 °C/min.

-

-

Analysis: The glass transition temperature (Tg), melting temperature (Tm), and heat of fusion (ΔHf) are determined from the second heating scan. The degree of crystallinity can be calculated from the heat of fusion, which is directly related to the ethylene content.

Py-GC/MS is a powerful technique for the detailed characterization of the chemical composition of EPDM and for identifying additives in the formulation.

Methodology:

-

Sample Preparation: A very small amount of the EPDM sample (typically 50-200 µg) is placed in a pyrolysis sample cup.

-

Pyrolysis: The sample is rapidly heated to a high temperature (e.g., 600-800 °C) in an inert atmosphere. This thermal energy breaks the polymer down into smaller, volatile fragments.

-

GC Separation: The pyrolysis products are swept into a gas chromatograph, where they are separated based on their boiling points and interactions with the GC column.

-

MS Detection and Identification: The separated fragments are introduced into a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. The resulting mass spectrum for each fragment serves as a chemical fingerprint, allowing for its identification by comparison with spectral libraries. The pattern of pyrolysis products provides detailed information about the original polymer structure.[13][14][15][16][17]

Figure 3: Workflow for EPDM analysis by Py-GC/MS.

Logical Relationships in EPDM Characterization

The choice of analytical technique depends on the specific information required. The following diagram illustrates the logical relationship between the desired information and the appropriate analytical method.

Figure 4: Selection of analytical methods for EPDM characterization.

This guide provides a foundational understanding of the chemical structure and composition of EPDM, along with detailed methodologies for its characterization. For specific applications, further investigation into the effects of additives, fillers, and curing systems is recommended.

References

- 1. livewell.ae [livewell.ae]

- 2. scispace.com [scispace.com]

- 3. tainstruments.com [tainstruments.com]

- 4. store.astm.org [store.astm.org]

- 5. infinitalab.com [infinitalab.com]

- 6. store.astm.org [store.astm.org]

- 7. reference.globalspec.com [reference.globalspec.com]

- 8. Detection and quantification of free double bond in Ethylene Propylene Diene Monomer (EPDM) - Magritek [magritek.com]

- 9. thermalsupport.com [thermalsupport.com]

- 10. ace-laboratories.com [ace-laboratories.com]

- 11. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

- 12. engineering.purdue.edu [engineering.purdue.edu]

- 13. A Comprehensive Guide to Learning How to Use Pyrolysis-GC-MS | Universal Lab Blog [universallab.org]

- 14. youtube.com [youtube.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. archimer.ifremer.fr [archimer.ifremer.fr]

- 17. youtube.com [youtube.com]

An In-Depth Technical Guide to EPDM Grades and Their General Characteristics

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethylene (B1197577) Propylene (B89431) Diene Monomer (EPDM) rubber grades, detailing their core characteristics, the methodologies used to determine these properties, and the relationships between them. EPDM is a synthetic elastomer known for its excellent resistance to heat, ozone, weathering, and polar substances, making it a versatile material in various demanding applications.

Core Characteristics of EPDM Grades

The performance of EPDM is largely dictated by its molecular architecture. The key parameters that define different EPDM grades are Mooney viscosity, ethylene content, and the type and concentration of the diene monomer. These characteristics influence the material's processability, mechanical properties, and overall performance.

Data Summary of Common EPDM Grades

The following tables summarize the typical properties of various commercially available EPDM grades, providing a comparative overview for material selection.

Table 1: Non-Oil Extended EPDM Grades

| Grade | Manufacturer | Mooney Viscosity (MU @ 125°C, ML 1+4) | Ethylene Content (wt%) | ENB Content (wt%) |

| NORDEL™ IP 4640 | Dow | 40 | 55.0 | 5.0 |

| KEP270 | Kumho | High | Low | Medium |

| KEP570F | Kumho | 59.0 ± 6.0 | 70.0 ± 3.0 | 4.5 ± 1.0 |

| Vistalon™ 7602 | ExxonMobil | 65 | 55 | 7.5 |

| Vistalon™ 8600 | ExxonMobil | 90 (estimated) | 58 | 8.9 |

Note: "High," "Medium," and "Low" are qualitative descriptors provided by the manufacturer.

Table 2: Oil Extended EPDM Grades

| Grade | Manufacturer | Mooney Viscosity (MU) | Oil Content (phr) | Ethylene Content (wt%) | ENB Content (wt%) |

| SUPRENE EPDM 600WF | SK Corporation | 61 (@ 100°C) | 100 | 72 | - |

| Keltan® 10675C | ARLANXEO | 67 ± 4 (@ 150°C, ML 1+8) | 33.3 | 65.0 ± 2.1 | 6.0 ± 0.5 |

| Vistalon™ 8800 | ExxonMobil | 73 (@ 125°C) | 15 | 54 | 10 |

Note: Mooney viscosity test conditions can vary between grades and manufacturers.

Experimental Protocols

The characterization of EPDM grades relies on standardized testing procedures. The following sections detail the methodologies for the key experiments cited in the data tables.

Mooney Viscosity

Standard: ASTM D1646 - Standard Test Methods for Rubber—Viscosity, Stress Relaxation, and Pre-Vulcanization Characteristics (Mooney Viscometer).

Methodology:

-

Apparatus: A shearing disk viscometer (Mooney Viscometer) equipped with a rotor.

-

Sample Preparation: A sample of the uncured EPDM is preheated to the specified test temperature, typically 125°C or 150°C.

-

Procedure: The sample is placed in the viscometer chamber, and the rotor is started. The resistance of the rubber to the shearing action of the rotating disk is measured as torque.

-

Reading: The Mooney viscosity is recorded after a specified time, typically 4 minutes for the large rotor (ML 1+4). The "1" indicates a 1-minute pre-heat time, and the "4" indicates the time in minutes after which the reading is taken. The result is reported in Mooney Units (MU).

Ethylene Content

Standard: ASTM D3900 - Standard Test Methods for Composition of Ethylene-Propylene-Diene (EPDM) Terpolymers by Infrared Spectrophotometry.

Methodology:

-

Apparatus: An infrared (IR) spectrophotometer.

-

Sample Preparation: A thin film of the EPDM sample is prepared by pressing or solvent casting.

-

Procedure: The IR spectrum of the EPDM film is obtained. The relative amounts of ethylene and propylene are determined by analyzing the absorbance of specific infrared bands corresponding to the different monomer units.

-

Calculation: The weight percentage of ethylene is calculated from the ratio of the absorbances of the ethylene and propylene bands using a predetermined calibration curve.

Ethylidene Norbornene (ENB) Content

Standard: ASTM D6047 - Standard Test Methods for Determination of Unsaturation in EPDM (Ethylene-Propylene-Diene Terpolymer) Rubber.

Methodology:

-

Apparatus: An infrared (IR) spectrophotometer.

-

Sample Preparation: A thin film of the EPDM sample is prepared.

-

Procedure: The IR spectrum of the EPDM film is recorded. The amount of ENB is determined by measuring the absorbance of the characteristic band for the carbon-carbon double bond in the ENB monomer.

-

Calculation: The weight percentage of ENB is calculated from the absorbance value using a calibration curve established with EPDM samples of known ENB content.

Interrelationships of EPDM Characteristics

The core properties of EPDM are interconnected and influence the final performance of the rubber compound. The following diagrams illustrate these relationships.

Caption: Relationship between core EPDM polymer characteristics and performance attributes.

This diagram illustrates how fundamental polymer properties directly impact the processing and end-use performance of EPDM. For instance, a higher Mooney viscosity generally indicates a higher molecular weight, which can lead to better mechanical properties but may present challenges in processing.

Caption: Experimental workflow for the characterization of EPDM raw polymer.

This workflow diagram outlines the standard testing sequence for determining the key characteristics of an EPDM sample, from the raw material to the final data points. Each test provides a crucial piece of information for defining the grade and predicting its behavior in a given application.

An In-depth Technical Guide to EPDM Elastomers: Introduction and Classification

For Researchers, Scientists, and Drug Development Professionals

Introduction to EPDM Elastomers

Ethylene (B1197577) Propylene (B89431) Diene Monomer (EPDM) rubber is a synthetic elastomer renowned for its exceptional performance in demanding applications. Developed in the early 1960s, EPDM is a terpolymer synthesized from ethylene, propylene, and a non-conjugated diene monomer.[1] This molecular structure, characterized by a saturated polymer backbone, imparts outstanding resistance to heat, ozone, steam, and weathering, making it a material of choice for long-term outdoor applications.[2]

Under the ASTM D-1418 standard, EPDM is classified as an M-Class rubber, a designation for elastomers with a saturated polyethylene (B3416737) chain.[2] The incorporation of a diene comonomer, typically comprising 2% to 12% by weight, introduces sites for crosslinking, most commonly through sulfur vulcanization.[2][3] Common dienes used in the manufacturing of EPDM rubbers include ethylidene norbornene (ENB), dicyclopentadiene (B1670491) (DCPD), and vinyl norbornene (VNB).[2] Its versatile nature and durability have led to its widespread use in various industries, including automotive, construction, and industrial manufacturing.[4][5]

Classification of EPDM Elastomers

The classification of EPDM elastomers is multifaceted, primarily based on their chemical composition, molecular weight, and the method of vulcanization. These factors collectively determine the material's processing characteristics and final physical and mechanical properties.

Classification by Monomer Composition

The ratio of ethylene and propylene in the polymer chain significantly influences the properties of EPDM.

-

Ethylene Content: Typically ranging from 45% to 75% by weight, the ethylene content dictates the polymer's crystallinity and, consequently, its mechanical properties and low-temperature flexibility.[3][6]

-

Low Ethylene Content (45-55 wt%): These polymers are amorphous, exhibiting excellent flexibility at low temperatures.[6]

-

Medium Ethylene Content (55-65 wt%): These grades are semi-crystalline, offering a balance of flexibility and mechanical strength.[6]

-

High Ethylene Content (>65 wt%): With increased crystallinity, these EPDMs behave more like thermoplastic elastomers, exhibiting higher tensile strength and hardness.[6][7]

-

-

Diene Content: The type and amount of the third diene monomer determine the curing characteristics and the crosslink density of the vulcanized rubber. Higher diene content generally leads to faster cure rates and higher crosslink density.

Classification by Molecular Weight (Mooney Viscosity)

The molecular weight of the EPDM polymer is commonly indicated by its Mooney viscosity (ML(1+4) at 125 °C). This property is a crucial indicator of the material's processability. EPDM grades are broadly categorized as:[7]

-

Low-Medium Viscosity: Easier to process and mix.

-

Medium-High Viscosity: Offers a balance of processability and physical properties.

-

Very High Viscosity: Provides high green strength and excellent mechanical properties but can be more challenging to process.[7]

Classification by Curing Method

The method used to crosslink the EPDM polymer chains is a critical classification factor that significantly impacts the final properties of the elastomer. The two primary methods are sulfur vulcanization and peroxide curing.

-

Sulfur Curing: This is the traditional and more common method, utilizing sulfur in combination with accelerators and activators to form flexible sulfidic crosslinks.[8] Sulfur-cured EPDM generally exhibits higher tensile and tear strength.[8][9][10]

-

Peroxide Curing: This method employs organic peroxides to create stable carbon-carbon crosslinks.[9] Peroxide-cured EPDM offers superior thermal stability, withstanding temperatures up to 150°C, improved chemical resistance, and a lower compression set.[9]

The following diagram illustrates the classification logic for EPDM elastomers.

Caption: A flowchart illustrating the key criteria for the classification of EPDM elastomers.

Quantitative Data on EPDM Properties

The following tables summarize the typical physical and mechanical properties of various EPDM grades.

Table 1: General Properties of EPDM Elastomers

| Property | Value | ASTM Standard |

| Hardness Range | 30 - 90 Shore A | D2240 |

| Tensile Strength | 500 - 2,500 PSI | D412 |

| Elongation at Break | 100% - 700% | D412 |

| Service Temperature Range | -50°C to +150°C | - |

| Abrasion Resistance | Good to Excellent | D5963 |

| Tear Resistance | Fair to Good | D624 |

| Compression Set | Poor to Excellent | D395 |

Table 2: Comparison of Sulfur-Cured vs. Peroxide-Cured EPDM

| Property | Sulfur-Cured EPDM | Peroxide-Cured EPDM |

| Maximum Service Temperature | ~120°C | ~150°C |

| Tensile Strength | Higher | Lower |

| Tear Strength | Higher | Lower |

| Compression Set | Higher (less ideal) | Lower (better) |

| Chemical Resistance | Good | Excellent |

| Heat & Aging Resistance | Good | Excellent |

| Staining/Discoloration | Can occur ("bloom") | Unlikely |

| Cost | Generally lower | Generally higher |

Experimental Protocols

ASTM D412: Tensile Properties of Vulcanized Rubber and Thermoplastic Elastomers

This test method is used to determine the tensile properties of EPDM, such as tensile strength, ultimate elongation, and stress at a given elongation.

Methodology Summary:

-

Specimen Preparation: Test specimens are cut from a sheet of vulcanized EPDM into a dumbbell or "dog-bone" shape using a die. The thickness of the narrow section is measured precisely.

-

Test Setup: The specimen is mounted into the grips of a universal testing machine (tensile tester). An extensometer can be attached to the specimen to accurately measure elongation.

-

Testing: The specimen is pulled at a constant rate of speed, typically 20 inches per minute (500 mm/min), until it ruptures.[2][11]

-

Data Acquisition: The force required to stretch the specimen and the corresponding elongation are recorded throughout the test.

-

Calculations:

-

Tensile Strength: The maximum force recorded divided by the original cross-sectional area of the specimen.

-

Ultimate Elongation: The elongation at the point of rupture, expressed as a percentage of the original gauge length.

-

Tensile Stress at a Given Elongation (Modulus): The force at a specific elongation divided by the original cross-sectional area.

-

The workflow for this experimental protocol is depicted below.

Caption: A workflow diagram for determining the tensile properties of EPDM via ASTM D412.

ASTM D5289: Vulcanization Using Rotorless Cure Meters

This test method is used to determine the curing characteristics of an unvulcanized EPDM compound using a moving die rheometer (MDR).

Methodology Summary:

-

Specimen Preparation: A small, uncured sample of the EPDM compound is placed in the die cavity of the rheometer.

-

Test Setup: The die cavity is heated to a specified vulcanization temperature and sealed. One of the dies oscillates at a defined frequency and amplitude.

-

Testing: As the EPDM cures, the resistance to the oscillation (torque) increases. The torque is measured as a function of time.

-

Data Acquisition: A cure curve is generated, plotting torque versus time. From this curve, key curing parameters are determined:

-

Minimum Torque (ML): An indication of the compound's viscosity before curing begins.

-

Maximum Torque (MH): An indication of the cured compound's stiffness or modulus.

-

Scorch Time (ts1 or ts2): The time it takes for the torque to rise by one or two units above ML, indicating the onset of vulcanization.

-

Cure Time (tc50 or tc90): The time required to reach 50% or 90% of the total torque increase (MH - ML), indicating the extent of cure.

-

Signaling Pathways: Curing Mechanisms

Sulfur Vulcanization

The sulfur vulcanization of EPDM is a complex process involving a series of reactions between sulfur, accelerators, and activators with the diene component of the EPDM. This results in the formation of mono-, di-, and polysulfidic crosslinks between the polymer chains.

Caption: A simplified diagram of the sulfur vulcanization mechanism for EPDM.

Peroxide Curing

Peroxide curing is a free-radical process initiated by the thermal decomposition of an organic peroxide. The resulting radicals abstract hydrogen atoms from the EPDM polymer chains, creating polymer radicals that then combine to form stable carbon-carbon crosslinks.

Caption: A diagram illustrating the free-radical mechanism of peroxide curing in EPDM.

References

- 1. rubber-tools.com [rubber-tools.com]

- 2. ASTM D412 Step by Step How To Rubber Test | Frank Bacon % [frankbacon.com]

- 3. Understanding the Curing Process of EPDM Rubber: Why It Matters - Lab Kneaders [labkneader.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Sulfur vulcanization - Wikipedia [en.wikipedia.org]

- 8. victortestingmachine.com [victortestingmachine.com]

- 9. kindsnail.com [kindsnail.com]

- 10. testresources.net [testresources.net]

- 11. How to perform ASTM D412 Tensile Test on Rubber & Elastomers [prestogroup.com]

Terpolymerization of ethylene, propylene, and non-conjugated dienes

An in-depth technical guide on the terpolymerization of ethylene (B1197577), propylene (B89431), and non-conjugated dienes, commonly known as EPDM (Ethylene Propylene Diene Monomer) rubber, is presented for researchers and scientists. This guide details the core chemistry, experimental protocols, and structure-property relationships of these versatile elastomers, with a focus on the underlying technical data.

Introduction to EPDM Terpolymerization

Ethylene Propylene Diene Monomer (EPDM) rubber is a synthetic elastomer characterized by its excellent resistance to heat, ozone, weathering, and polar substances. It is produced through the terpolymerization of ethylene, propylene, and a non-conjugated diene. The ethylene and propylene units form a saturated, stable polymer backbone, which imparts its notable durability. The small amount of diene introduces unsaturated sites (C=C double bonds) as side chains, allowing for vulcanization (cross-linking) with sulfur-based systems to create a thermoset elastomer.

The choice of the third monomer, the non-conjugated diene, is critical. It must have two double bonds with different reactivities: one that readily participates in the polymerization and another that remains available for subsequent cross-linking. Common dienes used in EPDM production include 5-ethylidene-2-norbornene (ENB), dicyclopentadiene (B1670491) (DCPD), and vinyl norbornene (VNB). The selection and concentration of these monomers, along with the polymerization catalyst and reaction conditions, precisely control the final properties of the polymer.

Catalysis and Reaction Mechanism

The industrial synthesis of EPDM is predominantly carried out using Ziegler-Natta or metallocene catalysts.

-

Ziegler-Natta Catalysts: These are traditional catalysts, typically based on vanadium compounds (e.g., VOCl3, VCl4) co-catalyzed with an aluminum alkyl activator such as diethylaluminum chloride (DEAC) or ethylaluminum sesquichloride (EASC). While cost-effective and robust, they tend to produce polymers with a broad molecular weight distribution and less uniform diene incorporation.

-

Metallocene Catalysts: These are more modern, single-site catalysts (e.g., zirconocene (B1252598) or hafnocene complexes) activated by a co-catalyst like methylaluminoxane (B55162) (MAO). Metallocene catalysts offer superior control over the polymer architecture, leading to a narrow molecular weight distribution, uniform comonomer incorporation, and the ability to produce polymers with tailored microstructures.

The polymerization mechanism proceeds via the coordination and insertion of monomer units at the transition metal center of the catalyst. The diene's more reactive double bond (e.g., the endocyclic bond in norbornene-type dienes) is incorporated into the growing polymer chain, leaving the less reactive bond available for vulcanization.

Experimental Protocols

General Polymerization Procedure (Slurry Process)

This protocol describes a typical laboratory-scale slurry polymerization using a Ziegler-Natta catalyst.

-

Reactor Preparation: A 2-liter stainless-steel autoclave reactor is thoroughly dried under vacuum and purged with nitrogen.

-

Solvent and Monomer Addition: The reactor is filled with 1 liter of a purified inert solvent, such as hexane. The non-conjugated diene (e.g., 5-ethylidene-2-norbornene, ENB) is added.

-

Saturation: The reactor is brought to the desired temperature (e.g., 40°C), and a gaseous mixture of ethylene and propylene at a specific ratio is fed to saturate the solvent. The pressure is maintained throughout the reaction by continuously supplying the monomer gas mixture.

-

Catalyst Injection: The catalyst components are injected into the reactor to initiate polymerization. First, the alkylaluminum co-catalyst (e.g., ethylaluminum sesquichloride in hexane) is added, followed by the vanadium procatalyst (e.g., VOCl3 in hexane).

-

Polymerization: The reaction is allowed to proceed for a predetermined time (e.g., 30 minutes), with temperature and pressure held constant.

-